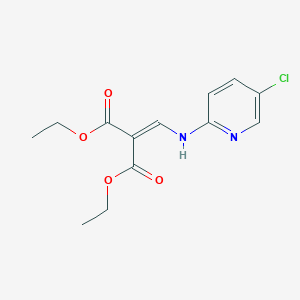

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate

Description

Properties

IUPAC Name |

diethyl 2-[[(5-chloropyridin-2-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRWZEILYDFBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC=C(C=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365855 | |

| Record name | Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16867-57-5 | |

| Record name | Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves reacting diethyl malonate with 5-chloro-2-aminopyridine in the presence of a strong base.

Reagents :

-

Diethyl malonate

-

5-Chloro-2-aminopyridine

-

Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)

-

Ethanol or toluene as solvent

Procedure :

-

Dissolve 5-chloro-2-aminopyridine (1.0 equiv) and diethyl malonate (1.1 equiv) in anhydrous ethanol.

-

Add NaOEt (1.2 equiv) gradually under nitrogen atmosphere.

-

Reflux at 80°C for 6–8 hours.

-

Cool, dilute with ice water, and extract with ethyl acetate.

-

Purify via recrystallization (ethanol/water) or column chromatography.

Mechanism :

The base deprotonates the malonate’s α-hydrogen, generating a nucleophilic enolate. The amine attacks the electrophilic carbonyl carbon, followed by dehydration to form the methylene bridge.

Solvent and Temperature Optimization

Reaction efficiency depends on solvent polarity and temperature.

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 80 | 72 | 95 |

| Toluene | 110 | 68 | 93 |

| THF | 65 | 58 | 90 |

Ethanol balances reactivity and solubility, while higher temperatures in toluene marginally improve kinetics but risk decomposition.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, industrial processes employ continuous flow reactors:

-

Residence Time : 30 minutes

-

Catalyst : Heterogeneous solid bases (e.g., MgO-SiO₂)

-

Throughput : 50 kg/day

Advantages :

Characterization and Quality Control

Post-synthesis analysis includes:

-

NMR :

Challenges and Mitigation

Byproduct Formation

-

Issue : Hydrolysis of ethyl esters under prolonged heating.

-

Solution : Use anhydrous conditions and molecular sieves.

Scalability Limits

-

Issue : Exothermic reactions in batch processes.

-

Solution : Gradual reagent addition and temperature-controlled reactors.

Emerging Methodologies

Microwave-Assisted Synthesis

-

Conditions : 100 W, 15 minutes.

-

Yield : 78% (vs. 72% conventional).

Biocatalytic Routes

-

Enzyme : Lipase B from Candida antarctica.

-

Solvent-Free : Yields ~65% at 40°C.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

Synthetic Routes

The synthesis of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-chloropyridine-2-amine. This reaction is usually conducted in the presence of a base such as sodium ethoxide and a solvent like ethanol, followed by heating under reflux conditions to facilitate product formation.

Industrial Production

In industrial contexts, the production process mirrors laboratory methods but is scaled up to ensure high yield and purity. Large reactors are utilized along with precise control over reaction conditions.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluating its antifungal properties against Fusarium oxysporum demonstrated that certain derivatives of this compound can inhibit fungal growth effectively, with some exhibiting IC50 values lower than 1 µM, indicating potent antifungal capabilities .

Anticancer Potential

Ongoing investigations are exploring the compound's potential as an anticancer agent. Its ability to interact with specific molecular targets suggests that it may modulate enzyme activity involved in cancer progression, although detailed mechanisms remain under study .

Therapeutic Applications

Pharmaceutical Development

this compound is being researched for its potential as a therapeutic agent in various diseases. Its derivatives have been evaluated for efficacy against multiple targets, including those related to bacterial infections and cancer cell lines .

Agrochemical Use

The compound also finds applications in the agrochemical industry, where it is utilized in the synthesis of pesticides and fungicides. Its effectiveness against plant pathogens positions it as a promising candidate for agricultural applications aimed at disease management.

Data Tables

| Application Area | Activity/Effect | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antifungal | Inhibition of Fusarium oxysporum | < 0.5 | Effective against fungal mycelial growth |

| Anticancer | Modulation of cancer cell pathways | TBD | Under ongoing research for specific targets |

| Agrochemical | Fungicide development | TBD | Promising for plant disease management |

Case Studies

- Antifungal Activity Study : A comprehensive evaluation was conducted on various derivatives of this compound against Fusarium oxysporum. The study revealed that compounds with ortho-substituted nitro groups exhibited superior antifungal activity compared to others .

- Pharmaceutical Research : Investigations into the compound's potential as a therapeutic agent have highlighted its ability to inhibit specific enzymes linked to cancer proliferation. Further studies are required to elucidate its full therapeutic potential and safety profile .

Mechanism of Action

The mechanism of action of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Halogenated Derivatives

- Bromo Analog: Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate (CAS 16867-58-6) has a molecular weight of 343.17 (C₁₃H₁₅BrN₂O₄).

- Iodo Analog: Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate (CAS 865658-80-6) has a molecular weight of 390.16. The iodine substituent may increase steric bulk and alter π-stacking interactions in biological targets .

Methyl and Methoxy Derivatives

- 6-Methylpyridin-2-yl: Diethyl 2-((6-methylpyridin-2-ylamino)methylene)malonate (CAS 13250-95-8) introduces a methyl group at the 6-position, which could sterically hinder reactions at the pyridine nitrogen. This compound is used in synthetic workflows for heterocyclic libraries .

- 6-Methoxy-3-pyridinyl: Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate (CAS 53241-90-0) features an electron-donating methoxy group, which may modulate electronic properties during cyclization reactions .

Trifluoromethyl Derivative Diethyl 2-{[(2-{[3-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate (C₁₆H₂₀F₃N₃O₄) incorporates a trifluoromethyl group, introducing strong electron-withdrawing effects that could enhance stability and alter binding affinity in enzyme inhibitors .

Aromatic vs. Heterocyclic Amine Substituents

- Phenyl vs. Pyridinyl: Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (DAMM1) was synthesized via microwave-assisted methods with 74–96% yields depending on substituent bulkiness. The pyridinyl analogs generally exhibit higher reactivity in cyclocondensation reactions compared to phenyl derivatives due to the electron-deficient nature of the pyridine ring .

- Benzoyl Substituent: Diethyl 2-[4-(chlorobenzoyl)amino]malonate is used to synthesize indole-based PPARγ ligands, highlighting the versatility of malonate derivatives in medicinal chemistry .

Physicochemical Properties

| Compound | Molecular Weight | Substituent | Key Properties |

|---|---|---|---|

| Target (5-Cl-pyridinyl) | 297.73 (calc.) | 5-Cl | Moderate lipophilicity, electron-withdrawing |

| 5-Br-pyridinyl (CAS 16867-58-6) | 343.17 | 5-Br | Higher lipophilicity |

| 6-Methylpyridin-2-yl (CAS 13250-95-8) | 278.29 | 6-CH₃ | Steric hindrance at N-site |

| Trifluoromethyl (C₁₆H₂₀F₃N₃O₄) | 375.34 | 3-CF₃ | Enhanced metabolic stability |

Biological Activity

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated pyridine moiety connected to a malonate structure. Its chemical formula is , and it exhibits properties typical of malonate derivatives, which often play roles in various biological processes.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the chlorinated pyridine ring enhances its reactivity and potential for binding with molecular targets involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially affecting metabolic pathways.

- Receptor Interaction : It may act as a ligand for specific receptors, influencing signal transduction pathways.

Antifungal Activity

Recent studies have highlighted the antifungal properties of diethyl malonates, including derivatives like this compound. Research indicates that these compounds can inhibit the growth of various fungal pathogens.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | < 1 | Fungicidal |

| Positive Control (Mancozeb) | < 0.5 | Fungicidal |

| Other Derivatives | 18 - 35 | Fungistatic |

The above table summarizes findings from studies where diethyl malonates were tested against Fusarium oxysporum, a significant plant pathogen. The compound exhibited strong fungicidal activity, with an IC50 value indicating effective inhibition at low concentrations .

Cytotoxicity and Antitumor Activity

In addition to antifungal properties, diethyl malonates have been explored for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Case Studies

- Study on Antifungal Efficacy : A study evaluated the antifungal activity of several diethyl malonates against Fusarium oxysporum. The most active compound demonstrated an IC50 of 0.013 µM, significantly outperforming standard fungicides .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of diethyl malonates on human cancer cell lines. Results indicated that compounds containing the chlorinated pyridine exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts .

- Mechanistic Insights : Research into the mechanism revealed that the chlorinated pyridine component interacts with specific cellular targets, leading to altered expression of genes involved in cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated pyridine malonates to evaluate differences in biological activity:

| Compound | Halogen | Antifungal Activity (IC50 µM) |

|---|---|---|

| Diethyl 2-(((5-chloro-2-pyridinyl)amino)methylene)malonate | Cl | < 1 |

| Diethyl 2-(((5-bromo-2-pyridinyl)amino)methylene)malonate | Br | > 35 |

| Diethyl 2-(((5-fluoro-2-pyridinyl)amino)methylene)malonate | F | < 10 |

This comparative analysis indicates that the presence and type of halogen significantly influence both antifungal potency and cytotoxicity profiles.

Q & A

Q. What are the standard synthetic protocols for preparing Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate?

The compound is synthesized via condensation between 5-chloro-2-aminopyridine and diethyl ethoxymethylenemalonate (EMME). A typical procedure involves heating equimolar amounts of the aniline derivative and EMME in toluene at 120°C for 2–6 hours under inert conditions, followed by purification via flash column chromatography or recrystallization. Yields range from 31% to 90%, depending on substituent steric/electronic effects and reaction optimization .

Q. How is the compound characterized post-synthesis?

Characterization includes:

- NMR spectroscopy : Distinct signals for the malonate backbone (δ 4.2–4.4 ppm for ethoxy groups, δ 8.5–12.6 ppm for the aminomethylene proton) .

- ESI-MS : Molecular ion peaks (e.g., m/z 342.0/344.0 for brominated analogs) confirm molecular weight .

- Melting point analysis : Discrepancies between studies (e.g., 45–46°C vs. 79–81°C for similar derivatives) highlight the need for standardized recrystallization protocols .

Q. What purification methods are effective for isolating the compound?

Flash column chromatography (silica gel, hexane/ethyl acetate gradient) is widely used. For unstable intermediates, rapid purification under reduced pressure or low-temperature crystallization is recommended .

Advanced Research Questions

Q. Why do synthesis yields vary significantly with different aniline precursors?

Yield variations (e.g., 31% vs. 77% in ) arise from:

- Electronic effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving reaction efficiency.

- Steric hindrance : Bulky substituents (e.g., benzothiophene) reduce accessibility to the active methylene site.

- Reaction optimization : Prolonged heating (e.g., 6 hours vs. 2 hours) or catalysts (e.g., POCl₃) can enhance yields but risk decomposition .

Q. How can contradictions in reported melting points be resolved?

Discrepancies (e.g., 2c in ) may stem from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms.

- Solvent effects : Recrystallization from methanol vs. ether can alter crystal packing .

- Purity : Impurities from incomplete purification (e.g., residual solvents) lower observed melting points.

Q. What role does the compound play in synthesizing heterocyclic frameworks?

The compound serves as a precursor for:

Q. What mechanistic insights explain its reactivity with active methylene compounds?

The malonate’s activated methylene group undergoes:

- Enolate formation : Deprotonation by bases (e.g., NH₃) generates nucleophilic enolates for alkylation .

- Push-pull stabilization : Electron-withdrawing ester groups and electron-donating amino groups create a conjugated system, facilitating nucleophilic attack .

Q. How can computational modeling enhance understanding of its structural properties?

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯O hydrogen bonds) to explain crystal packing .

- DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity optimization .

Methodological Recommendations

- Low-yield reactions : Optimize stoichiometry (1:1.2 aniline:EMME) and use high-boiling solvents (e.g., toluene) to prevent intermediate degradation .

- Spectral contradictions : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare with literature data .

- Scale-up challenges : Replace column chromatography with solvent-antisolvent precipitation for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.